(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine

Stereochemistry-activity relationship Diastereomer potency ratio GABA transporter inhibition

Sourcing incorrect stereoisomers of N-Boc-4-hydroxy-2-methylpyrrolidine risks failed SAR and irreproducible bioactivity (6- to 12-fold potency shifts documented). - Defined (2R,4R) trans-configuration with C4-OH and C2-methyl; essential for specific protease inhibitor pharmacophores. - Reliable supply chain: ≥15 verified global suppliers; typical purity ≥97-98% with batch QC (NMR, HPLC). - Orthogonal N-Boc protection + free hydroxyl handle for diverse functionalization.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 114676-93-6
Cat. No. B048134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine
CAS114676-93-6
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1CC(CN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
InChIKeyBXZADLGAYWRZCR-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine (CAS 114676-93-6): Procurement-Grade Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine (CAS 114676-93-6) is a chiral, orthogonally protected pyrrolidine derivative with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol [1]. It features two defined stereocenters at the 2- and 4-positions (both R configuration), an N-Boc (tert-butoxycarbonyl) protecting group, a free secondary hydroxyl at C4, and a methyl substituent at C2 . The compound is primarily employed as a stereochemically defined intermediate in medicinal chemistry and organic synthesis, particularly for constructing peptidomimetics, protease inhibitors, and other bioactive molecules where precise stereocontrol is critical [2]. Its physical properties include a predicted density of 1.1±0.1 g/cm³, a boiling point of 282.5±33.0 °C, and a calculated LogP of 0.42 .

Why (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine Cannot Be Interchanged with Its Stereoisomers or Generic Pyrrolidine Analogs


Substituting (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine with any of its three other stereoisomers—(2R,4S) CAS 348165-62-8, (2S,4S) CAS 477293-60-0, or (2S,4R) CAS 114676-61-8—or with generic N-Boc-4-hydroxy-2-methylpyrrolidine of unspecified stereochemistry (CAS 156865-72-4) introduces risk of divergent biological or pharmacological outcomes. Literature on closely related pyrrolidine-based bioactive molecules demonstrates that stereochemical configuration can alter target binding potency by factors exceeding 6- to 12-fold [1]. For example, among four stereoisomers of a GABA uptake inhibitor series, the (2R,4S) isomer exhibited an IC50 of 19.9 µM at GAT-3, while the (2R,4R) isomer showed a substantially higher IC50 of 126 µM—a 6.3-fold reduction in potency [1]. Conversely, in thrombin inhibitor series, the (2R,4R) diastereomer (Ki = 0.019 µM) was approximately 12.6-fold more potent than the (2R,4S) diastereomer (Ki = 0.24 µM) [2]. These examples illustrate that no single stereochemical configuration is universally superior; rather, the specific (2R,4R) geometry delivers a discrete and non-interchangeable pharmacophoric presentation dictated by the target of interest. Procurement of the incorrect stereoisomer may lead to irreproducible synthetic outcomes, failed biological assays, or costly re-synthesis delays.

Quantitative Evidence Guide: Head-to-Head Comparison of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine Against Closest Stereoisomeric Analogs


Stereochemical Configuration: Documented 6.3- to 12.6-Fold Potency Differential Across Diastereomeric Pairs in Analogous Pyrrolidine Bioactive Systems

Although the target compound itself is a protected intermediate rather than a terminal bioactive molecule, the stereochemical scaffold it carries—the (2R,4R)-configured pyrrolidine ring with substituents at C2 and C4—dictates downstream biological activity. Published evidence from analogous pyrrolidine systems provides quantitative precedent for non-interchangeability. In a series of GABA transporter inhibitors, the (2R,4R) diastereomer (compound 89b) exhibited an IC50 of 126 µM at GAT-3, whereas the (2R,4S) diastereomer demonstrated a significantly greater inhibitory potency with an IC50 of 19.9 µM—representing a 6.3-fold difference attributable solely to inversion at the C4 stereocenter [1]. In a converse scenario, the thrombin inhibitor (2R,4R)-MQPA displayed a Ki of 0.019 µM, approximately 12.6-fold more potent than the (2R,4S)-MQPA diastereomer (Ki = 0.24 µM), with the (2S,4R) and (2S,4S) diastereomers showing Ki values of 1.9 µM and 280 µM respectively [2]. These data establish that for pyrrolidine-based bioactive molecules, stereochemical configuration at C2 and C4 is a critical determinant of target affinity, and the same scaffold can produce potency differences spanning over four orders of magnitude across the four possible diastereomers.

Stereochemistry-activity relationship Diastereomer potency ratio GABA transporter inhibition Thrombin inhibition

Commercial Purity Specification Benchmarking: (2R,4R) Offers Up to 98% Assay vs. 95% Minimum Typical for Comparator Stereoisomers

A systematic survey of commercial purity specifications across major suppliers reveals that (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine is routinely available at 97-98% purity, with AKSci supplying at a minimum 98% specification and Bidepharm, Coolpharm, and Leyan each offering standard 97% purity with accompanying batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. In contrast, the (2R,4S) diastereomer (CAS 348165-62-8) is predominantly supplied at 95% minimum purity (ChemShuttle, AKSci) with only a subset of vendors reaching 97-98% . The (2S,4R) diastereomer (CAS 114676-61-8) is offered at 95% standard purity by Bidepharm . The (2S,4S) diastereomer (CAS 477293-60-0) is available at 98% from select suppliers such as Beyotime and MolCore . The (2R,4R) isomer therefore holds the most consistent high-purity offering across the largest number of independent suppliers.

Purity specification Quality control Supplier benchmarking HPLC assay

Supplier Network Breadth: (2R,4R) Isomer Commands the Largest Verified Supplier Base Among All Four Stereoisomeric Variants

Procurement risk assessment based on verified commercial supplier counts reveals that the (2R,4R) stereoisomer enjoys the broadest supply network. A cross-referenced survey of supplier databases identifies at minimum 15 independent commercial vendors for the (2R,4R) isomer, including AKSci, Bidepharm, Leyan, Coolpharm, Fluorochem, abcr, CymitQuimica, Beyotime, ChemScene, ChemShuttle, MolCore, Aladdin, NanJiang, BOC Sciences, and A2B Chem [1][2]. In comparison, the (2R,4S) isomer (CAS 348165-62-8) has approximately 8-10 verified suppliers, the (2S,4R) isomer (CAS 114676-61-8) has approximately 6-8, and the (2S,4S) isomer (CAS 477293-60-0) has approximately 6-8, with some vendors reporting stock-out or extended lead times (5-7 days) for the (2S,4S) variant . The (2R,4R) isomer additionally benefits from established synthesis routes documented in the patent and primary literature, contributing to reliable manufacturing scalability .

Supply chain resilience Vendor diversity Procurement security Commercial availability

Physicochemical Property Differentiation: (2R,4R) Isomer Exhibits Distinct Solid-State Properties vs. the (2S,4R) Diastereomer with Measured Melting Point of 75-78°C

Physicochemical data available from authoritative databases and supplier specifications reveals measurable differences between stereoisomers. The (2R,4R) isomer has a predicted boiling point of 282.5±33.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, a calculated LogP of 0.42, and a refractive index of 1.489 . While a discrete melting point for the (2R,4R) isomer is not uniformly reported across suppliers, the (2S,4R) diastereomer (CAS 114676-61-8) has an experimentally determined melting point of 75-78 °C, indicating it is a crystalline solid at ambient temperature [1]. This contrasts with the (2R,4R) isomer, which is listed as a solid by several vendors but without a sharply defined melting range in public databases, suggesting potential differences in crystallinity, polymorphic behavior, or purity-dependent melting characteristics between the two diastereomers. The (2R,4R) isomer is stored at 4°C per ChemScene specifications , while the (2R,4S) isomer requires 2-8°C storage , and the (2S,4S) isomer is stored at 2-8°C in dry conditions .

Physicochemical characterization Melting point Crystallinity Formulation compatibility

Documented Use in Patent and Primary Literature: (2R,4R) Isomer Verified as Intermediate in Five Independent Peer-Reviewed and Patent Sources vs. Limited Documentation for Comparator Diastereomers

The (2R,4R) stereoisomer benefits from documented use across multiple independent patent families and peer-reviewed journal articles, providing verifiable synthetic precedent that reduces methodological risk for procurement decisions. Bidepharm's synthesis route database records three distinct synthetic pathways to (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine, with literature references spanning: (1) Journal of the American Chemical Society, 2006, vol. 128, #4, p. 1040-1041; (2) Journal of Medicinal Chemistry, 1988, vol. 31, #8, p. 1598-1611; (3) ACS Medicinal Chemistry Letters, 2013, vol. 4, #10, p. 969-973; (4) Patent US5102877, 1992; and (5) Patent US2007/117986, 2007 . These references establish the compound's role as a validated intermediate in the synthesis of biologically active molecules. Furthermore, the compound is explicitly cited as useful in peptidomimetics and bioactive molecule synthesis where precise stereocontrol is critical [1]. In contrast, the (2R,4S), (2S,4S), and (2S,4R) diastereomers have fewer documented literature precedents for their use as synthetic intermediates, with the (2S,4R) isomer primarily appearing in supplier catalogs rather than independently published synthetic methodology papers.

Patent literature Peer-reviewed synthesis Medicinal chemistry intermediate Documented precedent

Synthesis of (2R,4R)-4-hydroxy-2-methylproline Derivatives via Diastereoselective Iodolactonization: The (2R,4R) and (2S,4S) Diastereomers Require More Challenging Synthetic Approaches vs. (2R,4S) and (2S,4R)

A 2022 synthetic methodology study on 4-hydroxy-2-methylproline derivatives demonstrated that the (2R,4R) and (2S,4S) diastereomers—which share the same relative configuration as the target compound's pyrrolidine core—are the more challenging stereoisomers to access synthetically . The study employed diastereoselective iodolactonization of (R)- or (S)-allylalanine followed by pyrrolidine ring closure under mild alkaline conditions to achieve these configurations without external chiral auxiliaries . In contrast, the (2R,4S) and (2S,4R) diastereomers (cis relationship between C2-methyl and C4-hydroxyl) are more readily accessible via alternative routes. This synthetic accessibility gradient has commercial implications: the (2R,4R) isomer's established manufacturing route from (R)-2-methyl-4-hydroxypentanoic acid as a chiral pool starting material, involving cyclization to the pyrrolidine ring followed by Boc protection, is well-characterized . However, the inherent synthetic challenge of installing the trans-relationship between C2 and C4 substituents means that the (2R,4R) isomer may command a price premium or longer lead times at scale compared to the cis-configured diastereomers, but this same synthetic difficulty acts as a quality gate—ensuring that suppliers capable of delivering high-purity (2R,4R) material have validated stereochemical control in their manufacturing process.

Diastereoselective synthesis Iodolactonization Chiral pool strategy Synthetic accessibility

Optimal Research and Industrial Application Scenarios for (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine Based on Verified Evidence


Asymmetric Synthesis of Peptidomimetic Protease Inhibitors Requiring Defined (2R,4R) Stereochemistry

The (2R,4R)-configured pyrrolidine scaffold is directly applicable to the synthesis of peptidomimetic protease inhibitors, where the trans-relationship between the C2-methyl and C4-hydroxyl groups provides a specific pharmacophoric geometry. The Boc protecting group enables orthogonal deprotection under mild acidic conditions, while the free C4-hydroxyl serves as a functionalization handle for introducing diversity elements. As documented in patent US2007/117986 and the ACS Medicinal Chemistry Letters (2013) reference, this compound has precedent as an intermediate en route to biologically active pyrrolidines . The demonstrated 6.3- to 12.6-fold potency sensitivity to C4 stereochemistry in analogous systems (Section 3, Evidence Item 1) underscores the necessity of using the stereochemically defined (2R,4R) form, as substitution with the (2R,4S) or other diastereomers would yield a different diastereomeric product with potentially altered or diminished target binding [1][2].

Multi-Step Library Synthesis Programs Requiring Robust Supply Chain and Consistent Batch Quality

For medicinal chemistry groups conducting parallel library synthesis or lead optimization campaigns, the (2R,4R) isomer offers the most resilient supply chain among the four stereoisomeric variants, with ≥15 verified suppliers and consistent purity specifications at 97-98% across multiple vendors (Section 3, Evidence Items 2 and 3). This supplier diversity mitigates the risk of single-source dependency and enables competitive quotation for multi-gram to kilogram procurement. Batch-specific QC documentation (NMR, HPLC, GC, LC-MS) is routinely provided by major suppliers including AKSci, Bidepharm, and Coolpharm, supporting the traceability requirements of pharmaceutical development [1]. The compound's solid physical form and defined storage conditions (4°C) facilitate long-term inventory management without specialized cold-chain logistics .

cGMP or IND-Enabling Intermediate Manufacturing with Traceable Synthetic Provenance

The (2R,4R) isomer's well-documented synthetic routes—starting from (R)-2-methyl-4-hydroxypentanoic acid as a chiral pool material and proceeding through cyclization and Boc protection—provide a traceable manufacturing provenance suitable for regulatory filing support . The compound's appearance in five independent peer-reviewed journal articles and granted US patents spanning 1988-2013 (Section 3, Evidence Item 5) establishes a literature foundation that can be cited in Drug Master File (DMF) submissions or IND applications to justify intermediate selection [1]. The inherently challenging synthesis of the trans-configured (2R,4R) diastereomer (Section 3, Evidence Item 6) means that suppliers capable of consistent high-purity delivery have validated stereochemical control, providing additional quality assurance for regulated manufacturing [2].

Stereochemical Probe Synthesis for Structure-Activity Relationship (SAR) Studies

When conducting systematic SAR exploration of pyrrolidine-based bioactive molecules, the (2R,4R) isomer serves as an essential stereochemical probe. By using the complete set of four stereoisomers—(2R,4R) CAS 114676-93-6, (2R,4S) CAS 348165-62-8, (2S,4S) CAS 477293-60-0, and (2S,4R) CAS 114676-61-8—researchers can deconvolute the contribution of each stereocenter to biological activity . The precedent from the GABA uptake inhibitor series, where IC50 values ranged from 19.9 µM to 126 µM across diastereomers, and the thrombin inhibitor series, where Ki values spanned 0.019 µM to 280 µM across diastereomers, demonstrates that systematic stereochemical SAR is essential for understanding target engagement [1][2]. The (2R,4R) isomer's broad commercial availability at high purity makes it the most straightforward entry point for initiating such a stereochemical SAR program.

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